N-[(3-methylphenyl)carbamoyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-methylphenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-5-9-13(10-11)16-15(19)17-14(18)12-7-3-2-4-8-12/h2-10H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTZBSURBIEXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Methylphenyl Carbamoyl Benzamide and Its Analogues
Direct Amidation Pathways and Optimization Strategies
Direct amidation represents a straightforward approach to the synthesis of N-[(3-methylphenyl)carbamoyl]benzamide, involving the formation of the crucial amide bond in a single step. These methods are often favored for their efficiency and atom economy.
Classic Amide Bond Formation Techniques and Their Adaptations for this compound Synthesis
The most conventional methods for the synthesis of N-acylureas involve the reaction of isocyanates with amides or N-acylisocyanates with amines. mdpi.com For the specific synthesis of this compound, two primary classic routes can be envisioned:
Reaction of Benzoyl Isocyanate with m-Toluidine: This is a direct and efficient method where benzoyl isocyanate reacts with 3-methylaniline (m-toluidine) to form the target compound. The reaction is typically carried out in an inert solvent.
Reaction of m-Tolyl Isocyanate with Benzamide (B126): In this approach, 3-methylphenyl isocyanate is reacted with benzamide. This reaction may sometimes require harsher conditions to proceed effectively. mdpi.com
Another classic approach involves the hydrolysis of the corresponding N-benzoyl-N'-phenylthiourea. For instance, the parent compound, N-benzoyl-N'-phenylurea, was synthesized in 2010 through the hydrolysis of N-benzoyl-N'-phenylthiourea. nih.gov This suggests that this compound could be similarly prepared from its thiourea analogue.
A historical synthesis of N-benzoyl-N'-phenylurea, a close analog, involved reacting dry N-chlorobenzamide with phenylisocyanate or refluxing it in dry benzene (B151609) with anhydrous potassium fluoride in 1965. nih.gov
The following table summarizes these classic approaches with generalized conditions.
| Starting Material 1 | Starting Material 2 | Product | General Conditions | Reference |
| Benzoyl isocyanate | m-Toluidine | This compound | Inert solvent | mdpi.com |
| m-Tolyl isocyanate | Benzamide | This compound | Harsher conditions may be needed | mdpi.com |
| N-[(3-methylphenyl)carbamoyl]thiobenzamide | Water (Hydrolysis) | This compound | Basic conditions (e.g., CH3ONa in acetone) | nih.gov |
| N-Chlorobenzamide | m-Tolyl isocyanate | This compound | Reflux in dry benzene with K2F | nih.gov |
Investigation of Catalytic Systems in Carbodiimide-Mediated Couplings and Related Reactions
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used as coupling agents to facilitate the formation of amide bonds from carboxylic acids and amines. wikipedia.orgthermofisher.com In the context of synthesizing this compound, this would involve the coupling of benzoic acid with 3-methylphenylurea.
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide (B86325). wikipedia.org This intermediate is then attacked by the nucleophilic amine (in this case, the urea) to form the desired amide bond and a urea (B33335) byproduct. thermofisher.com
A significant challenge in carbodiimide-mediated couplings is the potential for the O-acylisourea intermediate to rearrange into a stable N-acylurea, which is an undesired byproduct. thermofisher.com To minimize this and other side reactions, additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included in the reaction mixture. peptide.com
Recent research has also explored the use of catalysts in conjunction with carbodiimides. For example, a copper-oxide nanocatalyst has been used with DCC for the preparation of N-acylureas from various carboxylic acids, although this was demonstrated with cyclohexyl urea. mdpi.comreading.ac.uk
The table below outlines a generalized carbodiimide-mediated coupling for the synthesis of N-acylurea analogues.
| Carboxylic Acid | Urea Analogue | Coupling Agent | Catalyst/Additive (Optional) | Solvent | General Conditions | Reference |
| Benzoic Acid | 3-Methylphenylurea | DCC or EDC | HOBt or NHS | Dichloromethane, THF, or DMF | Room temperature | wikipedia.orgpeptide.com |
| Benzoic Acid Derivatives | Cyclohexylurea | DCC | Copper-oxide nanocatalyst | Not specified | Not specified | mdpi.comreading.ac.uk |
Multi-step Synthesis Approaches for Constructing the this compound Scaffold
Strategies for Introducing the Carbamoyl (B1232498) Linkage
A common multi-step strategy involves the initial synthesis of the urea moiety, followed by acylation. For the target molecule, this would entail the synthesis of 1-(3-methylphenyl)urea, which is then acylated with a benzoyl group.
1-(3-methylphenyl)urea can be prepared by reacting m-toluidine with urea. A general procedure for the synthesis of phenylurea involves boiling a solution of aniline (B41778) hydrochloride and urea in water. orgsyn.org A similar approach can be adapted for m-toluidine.
Once the 1-(3-methylphenyl)urea is obtained, the benzoyl group can be introduced via acylation with benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
| Step | Reactant 1 | Reactant 2 | Product | General Conditions | Reference |
| 1 | m-Toluidine hydrochloride | Urea | 1-(3-methylphenyl)urea | Boiling in water | orgsyn.org |
| 2 | 1-(3-methylphenyl)urea | Benzoyl chloride | This compound | Base (e.g., pyridine or triethylamine) in an inert solvent | General acylation knowledge |
Sequential Functional Group Introduction via Electrophilic Aromatic Substitution and Subsequent Transformations
Electrophilic aromatic substitution (EAS) reactions provide a powerful tool for the functionalization of the aromatic rings of the benzamide or the m-tolyl moiety, allowing for the synthesis of a wide range of analogues. The Friedel-Crafts acylation is a pertinent example of an EAS reaction. libretexts.org
A multi-step synthesis could involve the Friedel-Crafts acylation of toluene with a suitable electrophile to introduce the benzamide precursor, followed by the formation of the urea linkage. For instance, toluene could be acylated with benzoyl chloride in the presence of a Lewis acid catalyst like AlCl3. masterorganicchemistry.com However, controlling the regioselectivity to obtain the meta-substituted product can be challenging.
A more plausible multi-step approach could involve starting with a pre-functionalized aromatic ring. For example, one could start with m-toluidine and protect the amino group before performing an electrophilic substitution on the ring. Subsequent deprotection and urea formation, followed by acylation, would lead to the desired product.
Novel Synthetic Routes and Green Chemistry Considerations in the Preparation of this compound
In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. For the synthesis of N-acylureas, this includes the use of greener solvents, catalysts, and energy sources.
One notable green approach is the use of microwave irradiation in solvent-free conditions. For the synthesis of N,N'-diarylureas, mixing an isocyanate with an aromatic amine and irradiating the mixture with microwaves for a short period (2-5 minutes) has been shown to produce excellent yields (80-95%). dicp.ac.cn This method is rapid, efficient, and avoids the use of toxic solvents.
The use of water as a solvent is another key aspect of green chemistry. An efficient and greener protocol for the synthesis of unsymmetrical N,N'-diphenyl urea has been developed in an aqueous medium without the need for a base or catalyst. researchgate.net This involves the slow addition of an isocyanate to a cooled aqueous solution of an amine.
Catalytic approaches that avoid stoichiometric reagents are also considered green. For instance, the synthesis of N,N'-dialkylureas from CO2 and amines has been achieved using metal salts of oxalates as catalysts. wikipedia.org While not directly applicable to the synthesis of the target compound, it highlights the trend towards catalytic and sustainable methods.
The following table summarizes some green synthetic approaches applicable to the synthesis of N-acylurea analogues.
| Reactant 1 | Reactant 2 | Product | Green Conditions | Yield | Reference |
| 2-Nitrophenylisocyanate | Substituted aniline | N,N'-Diarylurea | Solvent-free, microwave irradiation (2-5 min) | 80-95% | dicp.ac.cn |
| Isocyanate | Amine | Unsymmetrical N,N'-diphenyl urea | Aqueous medium, catalyst-free, 5°C | High | researchgate.net |
| Amines | CO2 | N,N'-Dialkylureas | Metal oxalate catalyst | - | wikipedia.org |
Ring-Opening Reactions Leading to Substituted Benzamide and Carbamoyl Structures
A sophisticated approach to constructing complex acyclic structures like substituted benzamides involves the ring-opening of heterocyclic precursors. This methodology leverages the inherent reactivity of strained or electronically activated rings, which can be opened by nucleophiles to yield linear derivatives in a controlled manner. Oxazolones, particularly 2-phenyloxazol-5(4H)-one derivatives, serve as prominent precursors for the synthesis of N-acylamino acids and their corresponding amide derivatives. nih.gov
The reaction mechanism typically involves the nucleophilic attack of an amine on one of the carbonyl groups within the oxazolone ring. This initial step leads to the cleavage of an endocyclic acyl-oxygen bond, effectively opening the ring and forming a new amide bond. For instance, the reaction of a 2-phenyloxazol-5(4H)-one with various aromatic amines results in the formation of N-benzoyl-substituted amino acid amides. nih.gov This strategy is particularly effective for creating a benzamide moiety attached to a larger scaffold.
In a specific example of this methodology, 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one was used as a key intermediate. nih.gov Its reaction with various sulfanilamide derivatives in a medium of acetic acid and sodium acetate successfully yielded a series of N-benzoylbenzamide analogues. The process demonstrates the utility of the oxazolone ring as a synthon for the benzamide group, which is revealed upon its reaction with a suitable amino compound. This approach offers a reliable pathway to complex benzamides that might be challenging to assemble through direct acylation methods.
| Reactant 1 (Oxazolone Derivative) | Reactant 2 (Amine) | Product Structure | Yield (%) |
| 2-Phenyl-4H-oxazol-5-one | 3-Methylaniline | N-(2-oxo-2-((3-methylphenyl)amino)ethyl)benzamide | ~75-85 |
| 2-Phenyl-4H-oxazol-5-one | 4-Chloroaniline | N-(2-((4-chlorophenyl)amino)-2-oxoethyl)benzamide | ~80-90 |
| 2-Phenyl-4H-oxazol-5-one | Aniline | N-(2-oxo-2-(phenylamino)ethyl)benzamide | ~80-88 |
| 4-Benzylidene-2-phenyloxazol-5-one | Aniline | 2-Benzamido-3-phenyl-N-phenylacrylamide | ~70-80 |
Table 1: Illustrative examples of ring-opening reactions of oxazolone derivatives with various anilines to form substituted benzamide structures. Yields are generalized from typical laboratory procedures.
Microwave-Assisted and Solvent-Free Synthetic Protocols
In the pursuit of sustainable and efficient chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology. researchgate.net Unlike conventional heating methods that rely on thermal conduction, microwave irradiation heats the reaction mixture volumetrically and directly by interacting with polar molecules. researchgate.net This often leads to a dramatic reduction in reaction times, from hours to minutes, along with increased product yields and higher purity. researchgate.netnih.gov These advantages have made MAOS a preferred method for synthesizing a wide array of organic compounds, including N-acylureas.
The synthesis of N-benzoyl ureas has been shown to benefit significantly from microwave assistance. epa.gov For example, the reaction between benzamides and isocyanates, which can be sluggish under conventional heating, proceeds rapidly under microwave irradiation to form the desired N-benzoyl urea derivatives. This protocol is often tolerant of a wide range of functional groups, making it a versatile tool in medicinal and materials chemistry. epa.gov
Furthermore, the principles of green chemistry can be advanced by coupling microwave technology with solvent-free reaction conditions. Solvent-free, or "dry media," synthesis minimizes the use of volatile and often hazardous organic solvents, thereby reducing chemical waste and environmental impact. researchgate.netcmu.edu Reactions are typically carried out by mixing the neat reactants, sometimes with a solid support or catalyst, and exposing them to microwave irradiation. researchgate.net The condensation of salicylic hydrazide with various benzaldehydes to form N'-benzylidene salicylic acid hydrazides has been successfully achieved in 8-10 minutes with high yields using a solvent-free microwave-assisted approach. researchgate.net This demonstrates the potential for applying similar protocols to the synthesis of this compound, for instance, by reacting benzamide with 3-methylphenyl isocyanate under solvent-free microwave conditions.
| Reaction | Heating Method | Solvent | Reaction Time | Yield (%) | Reference |
| Acyl Carbamate + Amine | Conventional | Dichloromethane | 12 hours | 85-95 | epa.gov |
| Acyl Carbamate + Amine | Microwave | Dichloromethane | 10 minutes | 88-98 | epa.gov |
| Hydrazide + Aldehyde | Conventional | Ethanol | 5-6 hours | 60-75 | researchgate.net |
| Hydrazide + Aldehyde | Microwave | None (Solvent-Free) | 8-10 minutes | 62-80 | researchgate.net |
Table 2: Comparison of conventional heating versus microwave-assisted protocols for the synthesis of related amide and hydrazide structures, highlighting improvements in reaction time and yield.
Advanced Structural Elucidation and Conformational Analysis of N 3 Methylphenyl Carbamoyl Benzamide
Single-Crystal X-ray Diffraction Studies of N-[(3-methylphenyl)carbamoyl]benzamide
Single-crystal X-ray diffraction has been instrumental in defining the precise solid-state structure of this compound, also referred to as N-(3-methylphenyl)-benzamide (N3MPBA). These studies offer a definitive look at its crystal packing, asymmetric unit composition, and the intricate details of its intramolecular geometry.
Determination of Crystal Packing and Asymmetric Unit Composition
Crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system with the space group Cc. researchgate.net A notable feature of its crystal structure is the presence of four independent molecules in the asymmetric unit. researchgate.netnih.gov These four molecules are linked together through intermolecular N—H···O hydrogen bonds, forming two distinct, symmetry-independent chains. These chains propagate parallel to the researchgate.net and nih.gov directions within the crystal lattice. researchgate.netnih.gov The N—H and C=O bonds within the amide groups of all four molecules adopt a trans orientation relative to each other. researchgate.netnih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.25 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 13.269 (2) |
| b (Å) | 53.686 (6) |
| c (Å) | 9.3921 (12) |
| V (ų) | 4795.7 (10) |
| Z | 16 |
| Molecules per Asymmetric Unit | 4 |
Data sourced from single-crystal X-ray diffraction studies conducted at 299 K. researchgate.net
Analysis of Intramolecular Torsion and Dihedral Angles in this compound
The molecule of this compound is not planar. researchgate.netnih.gov The two aromatic rings—the benzoyl and the 3-methylphenyl (aniline) fragments—are significantly twisted with respect to the plane of the central amide linkage. researchgate.netnih.gov This twisting is a key conformational feature of the molecule.
The dihedral angles between the mean planes of the two aromatic rings are substantial, indicating a highly non-coplanar arrangement. For the four independent molecules in the asymmetric unit, these angles are 70.8(1)°, 70.6(2)°, 73.3(3)°, and 74.2(2)°. researchgate.netnih.gov
Furthermore, the amide group itself is twisted relative to the benzoyl ring. The dihedral angles between the amide group (–NHCO–) and the benzoyl fragment for each of the four molecules are 24.4(9)°, 22.3(13)°, 22.7(16)°, and 25.2(11)°, respectively. researchgate.netnih.gov In three of the four molecules, the N—H bond is oriented anti to the meta-methyl substituent on the aniline (B41778) ring. researchgate.netnih.gov
Table 2: Key Dihedral Angles in the Four Independent Molecules of this compound
| Molecule | Dihedral Angle between Benzoyl and Aniline Rings (°) | Dihedral Angle between Amide Group and Benzoyl Fragment (°) |
|---|---|---|
| 1 | 70.8 (1) | 24.4 (9) |
| 2 | 70.6 (2) | 22.3 (13) |
| 3 | 73.3 (3) | 22.7 (16) |
| 4 | 74.2 (2) | 25.2 (11) |
Data reflects the non-planar conformation of the molecule in the solid state. researchgate.netnih.gov
Polymorphism and Crystallization Phenomena
The phenomenon of polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science. While benzamide (B126) itself is a well-known polymorphic compound, detailed studies on the polymorphic behavior of this compound are not extensively reported in the reviewed literature. researchgate.netresearchgate.netnih.gov
The existing crystallographic data for this compound is based on single crystals obtained by the slow evaporation of an ethanolic solution at room temperature. researchgate.netchemrxiv.org This specific crystallization method yielded the monoclinic Cc form described. Further research would be required to determine if other polymorphs can be accessed through different crystallization conditions, such as varying the solvent, temperature, or rate of cooling, or through techniques like mechanochemistry. nih.gov
Spectroscopic Investigations for Comprehensive Molecular Architecture Characterization (Beyond Basic Identification)
While X-ray diffraction provides a static picture of the molecule in the crystal lattice, spectroscopic techniques offer complementary information about its vibrational modes and conformational behavior in different states.
Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Conformations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the functional groups within a molecule and can provide insights into their conformational environment. nih.govresearchgate.net For this compound, the key vibrational modes are associated with the amide linkage (N-H and C=O stretching), as well as the aromatic rings.
While the compound has been characterized by infrared spectroscopy to confirm its synthesis, detailed public-domain studies focusing on the conformational analysis through its vibrational spectra are limited. chemrxiv.orgresearchgate.netnist.gov A thorough analysis would involve assigning specific frequencies to the stretching and bending modes of the amide group to confirm the trans conformation observed in the crystal structure and to investigate potential variations in solution. For instance, the position of the N-H stretching band can be sensitive to the hydrogen bonding interactions present in the crystal, while the C=O stretching (Amide I band) frequency is indicative of the electronic environment of the carbonyl group. researchgate.net
Table 3: Expected Characteristic FT-IR Absorption Regions for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3500-3200 |
| Aromatic C-H | Stretching | 3100-3000 |
| Carbonyl C=O | Amide I Stretching | 1700-1650 |
| Amide N-H | Bending (Amide II) | 1600-1500 |
| Aromatic C=C | Ring Stretching | 1600-1450 |
This table is based on general spectroscopic principles and data for related benzamide compounds. nist.govresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Insights (e.g., NOESY, COSY, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structure elucidation in solution. While standard ¹H and ¹³C NMR are used for basic characterization, advanced 2D NMR techniques are required to unravel detailed conformational and stereochemical features. ipb.pt Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons, which is crucial for determining the preferred orientation of the aromatic rings relative to each other and to the amide linker in solution.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(3-methylphenyl)-benzamide |
Computational Approaches to this compound Conformation and Stability
The three-dimensional structure and conformational flexibility of this compound are pivotal to its chemical behavior and interactions. While experimental methods like X-ray crystallography provide a snapshot of the molecule in the solid state, computational chemistry offers a dynamic view of its behavior, stability, and the full spectrum of its possible conformations in different environments. researchgate.networktribe.com These theoretical models allow for the exploration of the molecule's potential energy surface, providing deep insights that complement experimental findings. researchgate.net
Computational methods, such as molecular mechanics (MM) and quantum chemical calculations like Density Functional Theory (DFT), are employed to map this landscape. researchgate.net MM provides a rapid exploration of a vast number of potential conformations, while DFT is used to obtain more accurate energies and geometric parameters for the most stable conformers identified. researchgate.net
For molecules in the benzoylurea (B1208200) class, to which this compound belongs, a key conformational feature is the potential for an intramolecular hydrogen bond between the N-H proton of the urea (B33335) and the carbonyl oxygen of the benzoyl group. researchgate.networktribe.com This interaction leads to a "closed" conformation, which is often found to be the most stable form, particularly in non-polar environments. researchgate.networktribe.com However, other "open" conformations, where this hydrogen bond is absent, are also possible and may be populated, especially in solvents that can act as hydrogen bond acceptors. researchgate.networktribe.com
Studies on related benzanilides have shown that the amide plane can be significantly twisted relative to the aromatic rings. For instance, in the crystal structure of N-(3-methylphenyl)benzamide, a fragment of the title compound, the dihedral angles between the amide group and the benzoyl ring were found to vary between 22.3° and 25.2° across four different molecules in the asymmetric unit. This highlights a flexible conformational space. Theoretical calculations for this compound would explore the energy associated with these torsions to identify low-energy conformers.
The conformational analysis typically involves a systematic scan of the potential energy surface by rotating key dihedral angles. The resulting conformers are then optimized to find their minimum energy structures. The relative energies of these conformers determine their population at a given temperature.
Table 1: Illustrative Conformational Analysis of this compound
This table presents hypothetical data for the most stable conformers of this compound, as would be predicted by DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). The relative energies indicate the stability of each conformer with respect to the most stable one (Conformer A).
| Conformer ID | Description | Key Dihedral Angles (τ1, τ2)° | Intramolecular H-Bond (N-H···O) | Relative Energy (kcal/mol) |
| A | Closed, pseudo-planar | ~10°, ~30° | Yes | 0.00 |
| B | Closed, twisted | ~45°, ~40° | Yes | 1.5 |
| C | Open, extended | ~25°, ~160° | No | 3.8 |
| D | Open, twisted | ~60°, ~150° | No | 4.5 |
Note: This data is illustrative and based on typical findings for benzoylurea derivatives. τ1 represents the torsion angle of the benzoyl group relative to the amide plane, and τ2 represents the torsion angle of the 3-methylphenyl group relative to the urea plane.
A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computed structures. DFT calculations are widely used to predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
Infrared (IR) Spectroscopy: Theoretical vibrational analysis can calculate the frequencies and intensities of the fundamental vibrational modes of this compound. Key vibrational modes for this molecule include the N-H stretching, C=O (amide and urea) stretching, and aromatic C-H stretching. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. Comparing the predicted IR spectrum with an experimental one helps to confirm the presence of specific functional groups and can even distinguish between different conformers, as the vibrational frequencies, particularly for the N-H and C=O groups, are sensitive to hydrogen bonding. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculations provide a direct link between the electronic structure of a proposed conformation and the resulting NMR spectrum. By comparing the calculated chemical shifts for different low-energy conformers with the experimental spectrum, it is often possible to determine the dominant conformation in solution.
Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound
This table illustrates how theoretical spectroscopic data for the most stable conformer (Conformer A) would be compared against typical experimental values for validation.
| Spectroscopic Parameter | Functional Group | Typical Experimental Value | Hypothetical Calculated Value (Scaled) |
| IR Frequency (cm⁻¹) | N-H Stretch (H-bonded) | ~3300-3350 | ~3340 |
| IR Frequency (cm⁻¹) | C=O Stretch (Amide) | ~1680-1700 | ~1695 |
| IR Frequency (cm⁻¹) | C=O Stretch (Urea) | ~1640-1660 | ~1655 |
| ¹H NMR Shift (ppm) | Amide N-H | ~10.0-11.0 | ~10.5 |
| ¹H NMR Shift (ppm) | Urea N-H | ~8.5-9.5 | ~9.0 |
| ¹³C NMR Shift (ppm) | C=O (Amide) | ~165-170 | ~168 |
| ¹³C NMR Shift (ppm) | C=O (Urea) | ~150-155 | ~153 |
Note: The calculated values are illustrative examples based on DFT computations for similar structures. Experimental values are typical for N-benzoyl-N'-phenylurea derivatives.
This synergy between computational prediction and experimental measurement is crucial for building a comprehensive understanding of the structural and electronic properties of this compound at the molecular level.
Intermolecular Interactions and Supramolecular Assembly of N 3 Methylphenyl Carbamoyl Benzamide
Hydrogen Bonding Networks in the Solid State.nih.govresearchgate.net
The crystal structure of N-[(3-methylphenyl)carbamoyl]benzamide is significantly influenced by the presence of intermolecular hydrogen bonds, which are fundamental to the formation of its extended supramolecular architecture. nih.govresearchgate.net The asymmetric unit of the compound notably contains four independent molecules. nih.govresearchgate.net These molecules are organized into distinct chains through specific and directional hydrogen bonding. nih.govresearchgate.net
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
A comprehensive search of the available scientific literature did not yield any studies that have performed Hirshfeld surface analysis specifically for this compound. This type of analysis is a powerful tool for quantifying and visualizing the various intermolecular contacts that contribute to crystal packing.
Contributions of Various Interatomic Contacts (H···H, C···H, O···H, N···H) to Crystal Packing
Without a specific Hirshfeld surface analysis for this compound, the percentage contributions of different interatomic contacts such as H···H, C···H, O···H, and N···H to the crystal packing cannot be quantitatively determined. Such an analysis would provide precise figures for the relative importance of each type of interaction in stabilizing the supramolecular structure.
Visualization of Intermolecular Interactions and Identification of Dominant Motifs
Similarly, the visualization of intermolecular interactions through d_norm surfaces and the identification of dominant interaction motifs via 2D fingerprint plots are not available in the reviewed literature for this compound. These visualizations would typically highlight the key contact points between molecules and offer a clear picture of the forces governing the crystal assembly.
π-π Stacking and Other Non-Covalent Interactions
Analysis of Aromatic Ring Stacking Geometries
A key feature of molecules containing multiple aromatic rings is the potential for π-π stacking interactions, where the electron-rich π systems of adjacent rings align. However, in the case of this compound, the molecular conformation largely precludes significant intramolecular π-π stacking. The two aromatic rings within each molecule—the benzoyl fragment and the 3-methylphenyl fragment—are significantly twisted relative to each other.
Crystallographic studies reveal that the dihedral angles between the planes of these two rings are substantial across all four independent molecules in the asymmetric unit. researchgate.netresearchgate.netnih.gov This pronounced twist prevents the parallel alignment necessary for effective intramolecular π-stacking.
| Molecule | Dihedral Angle Between Benzene (B151609) Rings |
| 1 | 70.8 (1)° |
| 2 | 70.6 (2)° |
| 3 | 73.3 (3)° |
| 4 | 74.2 (2)° |
| Data sourced from Gowda, et al. (2008). researchgate.netnih.gov |
Due to the formation of hydrogen-bonded chains and the highly twisted nature of the individual molecules, the crystal packing does not exhibit classical, face-to-face, or parallel-displaced π-π stacking between adjacent molecules. The supramolecular architecture is dominated by the robust hydrogen bonding network, with the aromatic rings oriented in a way that does not favor significant direct π-π overlap.
Weak C-H···π Interactions in this compound Crystals
While strong hydrogen bonds and the absence of prominent π-π stacking define the major structural characteristics, a closer examination of the crystal packing of this compound suggests the presence of weaker, yet influential, C-H···π interactions. These interactions occur when a carbon-hydrogen bond acts as a weak hydrogen bond donor, with the electron cloud of an aromatic ring serving as the acceptor.
Reactivity, Reaction Mechanisms, and Derivatization of N 3 Methylphenyl Carbamoyl Benzamide
Reactivity of the Amide and Carbamoyl (B1232498) Functionalities
The core reactivity of N-[(3-methylphenyl)carbamoyl]benzamide is dominated by its N-acylurea linkage, which consists of a benzamide (B126) moiety attached to a urea-like carbamoyl group. This arrangement presents two carbonyl carbons that are susceptible to nucleophilic attack.
The stability of this compound in aqueous media is limited, as it is susceptible to hydrolysis under both acidic and basic conditions. libretexts.org The N-acylurea structure contains two points of potential cleavage: the amide bond and the urea (B33335) C-N bonds. The specific products formed depend on the pH of the environment.
Under acidic conditions, hydrolysis is catalyzed by H+ ions and is expected to proceed to completion, breaking down the molecule into its fundamental components. quora.com The reaction involves the protonation of a carbonyl oxygen, followed by the nucleophilic attack of water. This process would likely yield benzoic acid, 3-methylaniline, and carbon dioxide.
Under basic conditions, a process known as saponification occurs, where hydroxide (B78521) ions act as the nucleophile. libretexts.org This typically results in the formation of a carboxylate salt and an amine or ammonia. libretexts.org For this compound, basic hydrolysis would be expected to produce sodium benzoate (B1203000) (if NaOH is used) and 3-methylphenylurea, which itself could be further hydrolyzed to 3-methylaniline and a carbonate salt under more stringent conditions. Generally, amides are quite stable and require vigorous conditions like heating with concentrated acids or bases to undergo hydrolysis. arkat-usa.org
| Condition | Primary Cleavage Site(s) | Expected Hydrolysis Products |
|---|---|---|
| Acidic (e.g., H₃O⁺, heat) | Amide and Carbamoyl C-N bonds | Benzoic acid, 3-Methylaniline, Carbon Dioxide |
| Basic (e.g., NaOH, heat) | Amide C-N bond | Sodium Benzoate, 3-Methylphenylurea |
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In this compound, the carbamoyl carbonyl carbon is the more electrophilic of the two carbonyl carbons due to the electron-withdrawing effect of the adjacent benzoyl group. This makes it a prime target for nucleophiles.
The reaction is initiated by the attack of a nucleophile on the carbamoyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate then collapses, reforming the carbon-oxygen double bond and expelling a leaving group. The outcome of the reaction is the substitution of one group on the carbonyl carbon for another. N-acylureas can react with various nucleophiles to generate a range of N-acyl substituted compounds. researchgate.net
| Nucleophile (Nu⁻) | Example | Expected Product Type |
|---|---|---|
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | N-benzoyl-O-methylcarbamate |
| Amine (R₂NH) | Ammonia (NH₃) | N-Benzoylurea |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | S-Phenyl N-benzoylthiocarbamate |
| Hydride (H⁻) | Sodium Borohydride (NaBH₄) | Reduction products (complex mixture) |
Electrophilic and Nucleophilic Transformations of the Aromatic Rings
The two aromatic rings in this compound exhibit different reactivities towards electrophilic substitution due to the distinct electronic effects of their respective substituents.
Substituents on a benzene (B151609) ring influence both the rate (reactivity) and the position of attack (regioselectivity) for incoming electrophiles. wikipedia.orglumenlearning.com Activating groups increase the reaction rate by donating electron density, while deactivating groups withdraw electron density and slow the reaction down. libretexts.orglibretexts.org
3-Methylphenyl Ring: This ring is substituted with a methyl group (–CH₃). Alkyl groups are electron-donating through an inductive effect and hyperconjugation. libretexts.org This makes the ring more electron-rich and therefore more reactive towards electrophiles than benzene itself. Such activating groups direct incoming electrophiles to the ortho and para positions. libretexts.orgunizin.org
| Aromatic Ring | Substituent | Electronic Effect | Reactivity Effect | Directing Effect (for SEAr) |
|---|---|---|---|---|
| Benzamide Ring | -NHC(=O)NH(C₇H₇) | Electron-Withdrawing | Deactivating | Meta |
| 3-Methylphenyl Ring | -CH₃ | Electron-Donating | Activating | Ortho, Para |
The directing effects of the substituents allow for predictable, regioselective derivatization of the aromatic rings through electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.
Given that the 3-methylphenyl ring is activated and the benzamide ring is deactivated, electrophilic attack will preferentially occur on the 3-methylphenyl ring. Within that ring, the methyl group directs substitution to the available ortho positions (C2, C6) and the para position (C4).
Forcing a substitution onto the deactivated benzamide ring would require harsher reaction conditions. If achieved, the substitution would occur at the positions meta to the acylurea group (C3', C5').
| Ring Target | Reaction | Predicted Major Product(s) |
|---|---|---|
| 3-Methylphenyl Ring | Nitration (HNO₃/H₂SO₄) | N-[(2-nitro-3-methylphenyl)carbamoyl]benzamide, N-[(4-nitro-3-methylphenyl)carbamoyl]benzamide, N-[(6-nitro-3-methylphenyl)carbamoyl]benzamide |
| Benzamide Ring | Nitration (harsher conditions) | N-[(3-methylphenyl)carbamoyl]-3-nitrobenzamide |
Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Methods
Elucidating the precise mechanisms of the reactions involving this compound requires a combination of kinetic, spectroscopic, and computational methods. uokerbala.edu.iq
Kinetic studies are fundamental to understanding reaction rates and mechanisms. For a reaction like hydrolysis, one could monitor the disappearance of the starting material or the appearance of a product over time. rsc.org By systematically varying the concentrations of reactants and catalysts, a rate law can be determined, which provides crucial information about the composition of the rate-determining step. uokerbala.edu.iq Techniques such as HPLC or GC are often employed to separate and quantify the components of a reaction mixture at various time points. uokerbala.edu.iqrsc.org Kinetic analysis can also help optimize reaction conditions to suppress the formation of unwanted byproducts, such as minimizing N-acylurea formation in certain synthetic routes. rsc.org
Spectroscopic methods provide real-time information about the structural changes occurring during a reaction.
NMR Spectroscopy: ¹H and ¹³C NMR can be used to track the progress of a reaction by observing the decrease in the intensity of signals corresponding to the reactant and the simultaneous increase in signals for the products. Conformational studies of related N-aryl ureas have been conducted using NMR to understand their structural preferences, which influence reactivity. nih.govresearchgate.net
IR Spectroscopy: Infrared spectroscopy is particularly useful for monitoring reactions involving carbonyl groups. The conversion of the N-acylurea to a different functional group (e.g., a carboxylic acid during hydrolysis) would be accompanied by a characteristic shift in the C=O stretching frequency.
Isotopic Labeling: The use of isotopes (e.g., ¹⁸O, ¹⁵N, ¹³C) is a powerful tool for tracing the pathway of atoms from reactants to products, providing definitive evidence for proposed mechanistic pathways. uokerbala.edu.iq
Computational chemistry , using methods like Density Functional Theory (DFT), can be employed to model reaction pathways, calculate the energies of intermediates and transition states, and corroborate experimental findings. researchgate.net
Mechanism Elucidation of Specific Transformations involving this compound
The mechanistic understanding of reactions involving N-acylureas like this compound is often derived from studies of the general class of N-benzoyl-N'-aryl ureas. These transformations are typically elucidated through a combination of kinetic studies, product analysis, and computational modeling.
Thermal Decomposition: One of the fundamental reactions of N-acylureas is thermal decomposition. Theoretical studies on various urea derivatives indicate that these compounds decompose primarily through pericyclic reactions rather than initial bond fission. nih.gov For this compound, the most probable pathway is a four-center pericyclic reaction. This process involves the transfer of the hydrogen atom from the N'-(3-methylphenyl) group to the carbonyl oxygen of the benzoyl group, proceeding through a cyclic transition state. This concerted mechanism leads to the cleavage of the C-N bond between the two urea nitrogens, yielding benzamide and 3-methylphenyl isocyanate as the primary products. nih.gov The reaction is unimolecular and its rate is influenced by the nature of the substituents on the urea nitrogens. nih.gov Studies on the thermal cracking of 1,3-diphenyl urea, a related compound, confirm that high selectivity for the corresponding amine and isocyanate products can be achieved at elevated temperatures (350–450 °C) in the gas phase. nih.govutwente.nl
Intramolecular Cyclization: N-acylureas can undergo intramolecular cyclization, particularly when a reactive functional group is present on one of the substituents. For instance, N-phenyl-N'-(2-chloroethyl)ureas, which are structurally analogous to derivatives of the title compound, undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines. ulaval.ca This reaction is believed to be crucial for their biological activity and proceeds via the formation of a key intermediate. The mechanism likely involves the intramolecular nucleophilic attack of the urea oxygen or nitrogen on the carbon atom bearing the chlorine. This process is facilitated by the electro-attractor property of the chlorine atom and may proceed through a carbocation or an aziridinium (B1262131) intermediate before forming the final cyclic product. ulaval.ca Such acid-catalyzed cyclizations are a general feature of appropriately substituted ureas and thioureas. nih.govyoutube.com
Formation via O-to-N Acyl Rearrangement: The synthesis of N-acylureas itself reveals a key mechanistic transformation. A common synthetic route involves the reaction of a carboxylic acid (benzoic acid) with a carbodiimide (B86325). This reaction does not directly form the N-acylurea but proceeds through a highly reactive O-acylisourea intermediate. researchgate.netias.ac.in This intermediate is formed by the addition of the carboxylate to the carbodiimide. researchgate.netias.ac.in The O-acylisourea then undergoes a rapid, seemingly intramolecular O-to-N acyl migration to yield the thermodynamically more stable N-acylurea. researchgate.net This rearrangement is a critical step, and the O-acylisourea is often elusive and difficult to isolate or observe directly. researchgate.net
Role of Intermediates and Transition States
The reactivity and transformations of this compound are dictated by the formation and stability of key intermediates and the energy of associated transition states.
O-Acylisourea Intermediate: In the context of its synthesis from benzoic acid and a corresponding carbodiimide, the O-benzoyl-N,N'-di(3-methylphenyl)isourea (or a related structure depending on the specific carbodiimide used) is the crucial, short-lived intermediate. researchgate.net This species is a potent acylating agent. Its rapid disappearance is due to an intramolecular O-to-N acyl rearrangement, which proceeds through a cyclic transition state. researchgate.net The stability of the final N-acylurea product, this compound, provides the thermodynamic driving force for this rearrangement.
| Intermediate | Precursor Reactants | Subsequent Transformation | Role |
| O-Acylisourea | Carboxylic Acid + Carbodiimide | O-to-N Acyl Migration | Key reactive intermediate in the formation of N-acylureas. researchgate.net |
| Isocyanate | N-Acylurea | Reaction with nucleophiles | Product of thermal decomposition. nih.gov |
| Cyclic Iminium Ion | N-(ortho-halophenyl)-N'-aryl urea | Nucleophilic attack | Proposed intermediate in certain intramolecular cyclization reactions. ulaval.ca |
Isocyanate Intermediate: During thermal decomposition, 3-methylphenyl isocyanate is formed as a key intermediate product alongside benzamide. nih.gov Isocyanates are highly reactive electrophilic species. The formation of this intermediate opens up pathways for further derivatization, as it can readily react with various nucleophiles. For example, in the presence of unreacted starting material, it could potentially lead to the formation of biuret (B89757) or other higher-order urea derivatives. nih.gov
Transition States in Pericyclic Reactions and Cyclizations: The unimolecular thermal decomposition of this compound is theorized to proceed through a four-membered cyclic transition state . nih.gov In this transition state, the N-H bond is partially broken, the C-O bond of the benzoyl group is partially protonated, a new O-H bond is forming, and the central C-N bond of the urea is cleaving simultaneously. The stability and energy of this transition state determine the rate of the decomposition reaction. nih.gov
For intramolecular cyclization reactions, such as those observed in analogous chloroethyl-substituted ureas, the transition state involves the approach of an internal nucleophile (like the urea oxygen) to an electrophilic center. ulaval.ca The geometry of the molecule, including bond lengths and angles, must accommodate the formation of a new ring, and the stability of this transition state dictates the feasibility and rate of the cyclization. Computational studies on related systems, often using Density Functional Theory (DFT), are employed to calculate the energies of these transition states and map out the potential energy surface of the reaction, thus elucidating the most likely mechanistic pathway.
Computational Chemical Investigations of N 3 Methylphenyl Carbamoyl Benzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure of molecules. By employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, researchers can model various electronic properties with considerable accuracy. nih.govresearchgate.net Such calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic behavior.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net The transfer of charge within the molecule, often from a donor to an acceptor group, is indicated by the distribution of these orbitals. nih.gov For benzamide (B126) derivatives, these calculations typically show the HOMO localized on one part of the molecule and the LUMO on another, facilitating intramolecular charge transfer (ICT). nih.gov The analysis helps in predicting the most reactive sites within the molecule. nih.gov
Table 1: Representative Frontier Molecular Orbital Data (Note: The following table illustrates typical output from a DFT calculation. Specific values for N-[(3-methylphenyl)carbamoyl]benzamide require a dedicated computational study.)
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -2.0 |
| Band Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 5.5 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. In benzamide structures, the most negative potential is typically located around the electronegative carbonyl oxygen atom. researchgate.netnih.gov
Positive Regions (Blue): These areas are electron-deficient and are vulnerable to nucleophilic attack. For benzamides, the most positive regions are generally found around the amide (N-H) hydrogen atom, indicating its donor character in hydrogen bonding. researchgate.netnih.gov
The MEP analysis provides a clear visual representation of the molecule's reactive sites and potential for intermolecular interactions, such as hydrogen bonding. nih.gov
Quantum Chemical Studies on Conformational Preferences and Energy Minima
Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement (conformation) of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface.
The geometry of this compound is significantly influenced by the orientation of its constituent parts. X-ray crystallography studies have provided precise experimental data on its solid-state conformation, which serves as a benchmark for theoretical calculations. researchgate.net
The structure is not planar. The two aromatic rings (the benzoyl and the 3-methylphenyl fragments) are twisted relative to the central amide plane. researchgate.net In all four molecules found in the asymmetric unit cell, the conformations of the N-H and C=O bonds within the amide group are trans to each other. researchgate.net Furthermore, the conformation of the N-H bond is anti to the meta-methyl substituent on the aniline (B41778) ring in most cases. researchgate.net Computational geometry optimization would aim to reproduce these experimentally observed low-energy conformations.
The degree of twist is quantified by dihedral angles. Studies on N-(3-methylphenyl)benzamide (N3MPBA) have reported the specific angles that define its shape. researchgate.net
Table 2: Experimental Dihedral Angles in N-(3-methylphenyl)benzamide (Source: Based on X-ray diffraction data) researchgate.net
| Parameter | Description | Dihedral Angle Range (°) |
| Benzoyl Ring vs. Amide Plane | Twist of the benzoyl group relative to the -NHCO- plane | 22.3 - 25.2 |
| Benzoyl Ring vs. Aniline Ring | Overall twist between the two aromatic rings | 70.6 - 74.2 |
These values indicate a significant twist between the two rings, a common feature in benzanilides that is influenced by steric and electronic effects of substituents. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. nih.gov It provides a chemical interpretation of the wavefunction in terms of classic Lewis structures (bonds and lone pairs) and identifies the stabilizing energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov
Key interactions in benzamides typically involve:
Delocalization of the lone pair electrons of the amide nitrogen atom.
Interactions involving the lone pairs of the carbonyl oxygen atom.
π-electron delocalization from the aromatic rings into adjacent antibonding orbitals.
The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the strength of the charge transfer. A higher E(2) value indicates a more significant interaction and greater molecular stability arising from that delocalization. nih.govnih.gov
Table 3: Illustrative NBO Donor-Acceptor Interactions (Note: This table represents typical interactions identified by NBO analysis in related molecules. Specific interactions and energies for the title compound require a dedicated study.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| LP (O) | π* (C-N) | High | Resonance stabilization of amide |
| LP (N) | π* (C=O) | High | Resonance stabilization of amide |
| π (Aromatic Ring) | π* (C=O) | Moderate | Conjugation effect |
Theoretical Modeling of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts) for this compound
Computational methods, particularly DFT, are widely used to predict spectroscopic properties like vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical spectra are invaluable for interpreting and assigning experimental results. nih.gov
The optimized molecular geometry from DFT calculations is used to compute harmonic vibrational frequencies. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an appropriate factor to achieve excellent agreement. This allows for the confident assignment of key vibrational modes, such as the N-H and C=O stretching frequencies of the amide group and various C-H and C-C stretching modes of the aromatic rings. nih.gov
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are typically reported relative to a standard (e.g., Tetramethylsilane, TMS) and compared with experimental spectra. researchgate.net This comparison helps to validate the computed structure and provides a detailed assignment of signals to specific protons and carbons within the molecule, including the distinct signals for the methyl group and the aromatic protons and carbons. researchgate.net The experimental characterization of N-(3-methylphenyl)benzamide has been performed, providing a basis for such a comparative study. researchgate.net
Advanced Applications and Future Directions in Chemical Sciences Excluding Biological/clinical
Exploration of N-[(3-methylphenyl)carbamoyl]benzamide in Materials Science
The inherent characteristics of this compound, such as its rigid backbone, capacity for strong intermolecular interactions, and synthetic accessibility, position it as a valuable building block in materials science.
The benzamide (B126) functional group is a cornerstone of high-performance polymers, such as aramids, due to the strong hydrogen bonding between amide linkages, which imparts thermal stability and mechanical strength. While direct polymerization of this compound is not widely reported, its structure suggests potential as a monomer or a comonomer. The presence of two amide-like linkages could contribute to the formation of highly ordered polymer chains.
Related studies on copolybenzamides demonstrate that incorporating N-H-containing benzamide units can enhance properties like miscibility in polymer blends, for instance, with Nylon 6. mdpi.com By creating copolymers, researchers have been able to tune the crystallinity of nylon composites. mdpi.com The this compound molecule could be functionalized with polymerizable groups to be incorporated into polymer backbones. The resulting polymers could exhibit enhanced thermal stability and specific intermolecular interactions, potentially leading to materials with tailored mechanical or optical properties.
Crystal engineering relies on understanding and controlling intermolecular interactions to design solids with desired properties. This compound and its parent compound, N-benzoyl-N'-phenylurea, are excellent models for studying these interactions. wikipedia.orgnih.gov
The crystal structure of N-(3-methylphenyl)benzamide (an alternative name for the target compound) has been determined, revealing key insights into its self-assembly. researchgate.netnih.gov Molecules are linked through intermolecular N—H···O hydrogen bonds, forming distinct chains within the crystal lattice. researchgate.netnih.gov The asymmetric unit contains four unique molecules, which assemble into two independent chains, highlighting the compound's capacity for forming complex, well-defined supramolecular structures. researchgate.netnih.gov
The study of related benzoylureas shows that they commonly form centrosymmetric dimers through a pair of intermolecular N—H···O hydrogen bonds, creating a stable R²₂(8) graph set motif. nih.govresearchgate.net Additionally, a strong intramolecular N—H···O hydrogen bond is often present, which stabilizes the molecular conformation. nih.gov These predictable hydrogen bonding patterns make the benzoylurea (B1208200) scaffold a powerful tool for designing functional materials where precise molecular arrangement is key, such as in nonlinear optics or materials with specific host-guest capabilities. The study of different polymorphic forms allows for a deeper understanding of the relationship between molecular conformation and intermolecular interactions, which is fundamental to creating materials with predictable characteristics. nih.gov
| Crystal Data for N-(3-methylphenyl)benzamide | |
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 13.269 (2) |
| b (Å) | 53.686 (6) |
| c (Å) | 9.3921 (12) |
| β (°) | 134.21 (1) |
| Volume (ų) | 4795.7 (10) |
| Z | 16 |
| Temperature (K) | 299 (2) |
| Source: researchgate.netnih.gov |
Utility in Catalysis or as Ligands in Coordination Chemistry
The benzamide scaffold can be readily adapted for use in coordination chemistry and catalysis. The oxygen and nitrogen atoms of the amide and urea (B33335) groups can act as donor atoms for metal coordination. Research on related N-benzoylthiourea ligands, which are structurally similar to this compound, has shown their ability to form stable complexes with transition metals like copper(I). nih.govresearchgate.net These complexes have demonstrated catalytic activity, for example, in the oxidation of primary and secondary alcohols to their corresponding acids and ketones. nih.govresearchgate.net
Furthermore, derivatives such as N-(diisopropylphosphanyl)benzamide have been synthesized and characterized as bidentate hybrid P,O-ligands. mdpi.com Other related structures, like tri-substituted benzamidrazones, can act as κ²-N,N-chelating ligands, forming stable five-membered metallacycles with metals such as ruthenium, rhodium, and iridium. nih.gov
These examples strongly suggest that this compound could serve as a versatile ligand. By coordinating to metal centers, it could facilitate a variety of catalytic transformations. The electronic properties of the ligand, and thus the catalytic activity of the resulting complex, could be fine-tuned by modifying the substituents on the phenyl rings.
Application as Probes for Studying Intermolecular Interactions
This compound is an ideal candidate for use as a molecular probe to investigate the nature of non-covalent interactions. The interplay between intramolecular and intermolecular hydrogen bonds dictates its solid-state architecture. nih.govresearchgate.net As detailed in crystallographic studies, the molecule features a clear N—H donor and a C=O acceptor, leading to robust and predictable N—H···O hydrogen bonds that direct self-assembly into chains and dimers. nih.govresearchgate.netnih.gov
Emerging Research Frontiers for this compound and Related Chemical Scaffolds
The versatility of the this compound framework opens up several frontiers for future research in chemical sciences.
The this compound structure serves as an excellent starting point for the synthesis of novel compounds with tailored properties. The core scaffold can be chemically modified in several ways:
Substitution on the Aromatic Rings: Introducing different functional groups (e.g., halogens, nitro groups, or trifluoromethyl groups) onto either the 3-methylphenyl or the benzoyl ring can systematically alter the molecule's electronic properties, solubility, and intermolecular interaction capabilities. google.comnist.gov
Modification of the Linker: The central urea-amide linker can be altered. For instance, replacing the oxygen atom with sulfur to create a thio-analogue could change its metal-coordinating properties. nih.gov
Derivatization of the N-H groups: The N-H protons can be replaced with other groups, such as alkyl or aryl substituents, or used as a handle for further synthetic transformations, as seen in the synthesis of various O-alkylated derivatives from a related hydroxyphenyl benzamide precursor. mdpi.comresearchgate.net
These synthetic strategies could lead to new molecules for applications in materials science (e.g., liquid crystals, organic semiconductors) or as highly specific ligands for catalysis. The development of efficient synthetic routes, such as those involving the reaction of isocyanates with amines or amides, will be crucial for exploring this chemical space. google.comresearchgate.net
Theoretical Advancements in Predicting Molecular Behavior
The prediction of molecular behavior for complex organic molecules like this compound through theoretical and computational methods has become an indispensable tool in chemical sciences. These approaches, primarily rooted in quantum mechanics, allow for the elucidation of molecular structure, stability, and electronic properties without the need for empirical observation. This section focuses on the theoretical advancements that enable the prediction of the molecular characteristics of this compound and related compounds.
Computational chemistry provides profound insights into the geometric and electronic structure of benzanilide (B160483) derivatives. For instance, the molecular geometry of these compounds is notably non-planar. The dihedral angle between the amide group and the adjacent benzene (B151609) rings is a critical parameter governing the molecule's three-dimensional shape. In closely related structures, such as 2-amino-N-(3-methylphenyl)benzamide, this dihedral angle is typically calculated to be between 20 and 30 degrees. The presence of rotatable bonds, specifically the C-N bond of the amide linkage and the bond connecting the nitrogen to the 3-methylphenyl group, imparts a degree of conformational flexibility to the molecule. This flexibility is a key determinant of how the molecule interacts with its environment.
Theoretical calculations are also employed to determine various molecular descriptors that predict the physicochemical properties of a compound. For the related 2-amino-N-(3-methylphenyl)benzamide, computational methods have been used to estimate parameters such as the topological polar surface area (TPSA). The calculated TPSA for this amino-substituted analog is 55.12 Ų, a value that reflects the contributions of the polar amide and amino functionalities and is indicative of the molecule's potential interactions and permeability characteristics.
Furthermore, Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic properties of the broader class of benzanilides. DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Studies on tertiary benzanilides have shown that modifications to the molecular structure can significantly alter this energy gap, thereby influencing the molecule's reactivity and spectral properties. While specific HOMO-LUMO energy values for this compound are not extensively documented in dedicated studies, the principles derived from theoretical analyses of the benzanilide family are directly applicable. These studies confirm that computational models are highly effective in predicting how substituent groups and conformational changes will impact the electronic behavior of the molecule.
The table below summarizes key computational parameters for a closely related compound, providing a theoretical lens through which the molecular behavior of this compound can be inferred.
Table 1: Calculated Molecular Properties of a Related Benzanilide Derivative
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) |
|---|
Conclusion
Summary of Key Findings in the Research of N-[(3-methylphenyl)carbamoyl]benzamide
Research concerning this compound, which is also referred to as N-(3-methylphenyl)benzamide, has predominantly centered on elucidating its molecular and crystal structure. researchgate.netnih.gov A significant finding is that the asymmetric unit of this compound comprises four molecules. researchgate.netnih.gov These molecules are linked via N—H···O hydrogen bonds, which form two independent chains in terms of symmetry. researchgate.netnih.gov
In three of the four molecules within the asymmetric unit, the N—H bond adopts an anti conformation relative to the methyl substituent at the meta position of the aniline (B41778) fragment. researchgate.netnih.gov However, the fourth molecule displays a disorder in its aniline unit, where both anti and syn conformers are present at the same crystal site with an equal probability of occurrence. nih.gov
The synthesis of this compound has been documented, with its purity verified through melting point determination and its structure confirmed by infrared and NMR spectroscopy. nih.govnih.gov Furthermore, single crystals suitable for X-ray diffraction analysis have been successfully grown from an ethanolic solution. nih.govnih.gov
Outlook for Future Academic Research on this compound and Related Chemical Entities
While the structural characteristics of this compound are well-established, its potential functional applications and biological activities have not been extensively investigated. Consequently, future research could fruitfully explore several promising avenues, drawing insights from studies on analogous benzamide (B126) compounds.
Investigation of Biological and Pharmacological Activities: The benzamide structural motif is a cornerstone in a multitude of biologically active molecules with diverse applications in the field of medicine. nanobioletters.comcyberleninka.ru Derivatives of benzamide have been recognized for their role as inhibitors of various enzymes, including histone deacetylases (HDACs), and some have demonstrated potential as anticancer agents. nih.govnih.gov Future research endeavors could involve screening this compound for a range of biological activities, such as:
Anticancer Efficacy: A significant number of N-substituted benzamide derivatives have been synthesized and assessed for their antitumor properties. nanobioletters.comnih.gov It would, therefore, be a logical progression to evaluate the cytotoxic effects of this compound against a panel of cancer cell lines. nih.gov
Enzyme Inhibition: The benzamide scaffold is a common feature in many enzyme inhibitors. nih.gov Probing its capacity to inhibit enzymes like tyrosinase, carbonic anhydrases, and cholinesterases could unveil novel therapeutic possibilities. nih.govnih.gov
Antimicrobial and Other Bioactivities: Various benzamide derivatives have been credited with anti-inflammatory, analgesic, antibacterial, and antifungal properties. nanobioletters.comnih.govresearchgate.net Systematic screening for these activities could substantially broaden the potential applications of this specific compound.
Development of Analogs and Structure-Activity Relationship (SAR) Studies: A promising direction for future research lies in the synthesis of a library of analogs of this compound. By methodically altering the substituents on either of the aromatic rings, it will be possible to perform comprehensive structure-activity relationship (SAR) studies. nih.gov This systematic approach would aid in pinpointing the crucial structural elements responsible for any observed biological effects and in the subsequent optimization of the compound to enhance its potency and selectivity.
Advanced Applications in Materials Science: The detailed information available on its crystal structure indicates that this compound and its derivatives could be promising candidates for applications in materials science. The propensity for self-assembly, which is driven by hydrogen bonding, could also be harnessed for the creation of innovative supramolecular architectures.
In essence, although the fundamental structural chemistry of this compound has been thoroughly described, there remains a vast, unexplored landscape for functional studies. Future research should pivot towards a comprehensive evaluation of its biological profile and the utilization of its established structure for the rational design of novel derivatives with potential utility in both medicine and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing N-[(3-methylphenyl)carbamoyl]benzamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
Amide Coupling : React 3-methylphenyl isocyanate with benzoyl chloride under anhydrous conditions in solvents like dichloromethane or DMF.
Purification : Column chromatography or recrystallization from ethanol is used to isolate the product.
Characterization : Confirm purity via melting point analysis, TLC, and spectroscopic techniques (IR, H/C NMR) .
- Key Considerations : Optimize reaction temperature (20–40°C) and stoichiometric ratios to minimize side products like urea derivatives.
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray diffraction (SC-XRD) at 299 K resolves the structure. The compound crystallizes in a monoclinic system (space group Cc), with unit cell parameters:
- Å, Å, Å, , Å .
- Hydrogen Bonding : Four independent molecules form chains via N–H⋯O interactions (2.86–3.02 Å). Dihedral angles between aromatic rings range from 70.6° to 74.2°, indicating non-planarity .
- Software : Refinement using SHELXL-2018/3 yields , .
Q. What spectroscopic techniques validate the molecular structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm amide C=O stretching (1660–1680 cm) and N–H bending (1530–1550 cm).
- NMR : H NMR shows aromatic protons (δ 7.2–8.1 ppm) and N–H resonance (δ 10.2 ppm); C NMR confirms carbonyl (δ 167 ppm) and quaternary carbons.
- Mass Spectrometry : ESI-MS provides molecular ion [M+H] at m/z 212.1 .
Advanced Research Questions
Q. How do computational DFT studies compare with experimental structural data for this compound?
- Methodological Answer :
- DFT Setup : Perform geometry optimization at B3LYP/6-311G(d,p) level. Compare bond lengths (e.g., C=O: 1.224 Å calc. vs. 1.228 Å expt.) and angles.
- Electron Distribution : Molecular Electrostatic Potential (MEP) maps identify nucleophilic (amide O) and electrophilic (aryl H) sites.
- Energy Gaps : HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity .
Q. What intermolecular interactions dominate the crystal packing, and how are they quantified?
- Methodological Answer :
- Hirshfeld Surface Analysis : Visualize close contacts (C⋯H, O⋯H) using CrystalExplorer.
- Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to rank N–H⋯O (strongest, ~25 kJ/mol) and C–H⋯π contributions .
- Hydrogen Bond Geometry : N–H⋯O distances (2.86–3.02 Å) and angles (155–165°) validate stability .
Q. How to resolve contradictions in crystallographic data (e.g., disorder or R-factor discrepancies)?
- Methodological Answer :
- Disorder Handling : For disordered phenyl groups (observed in one molecule), apply PART and EADP restraints in SHELXL.
- R-Factor Optimization : Use high-resolution data (>0.8 Å) and TWIN/BASF commands for twinned crystals.
- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing plausibility .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substitution Effects : Introduce electron-withdrawing groups (e.g., Cl, NO) at para-positions to modulate H-bond donor capacity.
- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like SARS-CoV-2 M (PDB ID: 6LU7). Prioritize derivatives with ΔG < -7.0 kcal/mol .
- Bioisosteres : Replace benzamide with thiadiazole (e.g., ) to enhance metabolic stability .
Q. What methods assess the compound’s potential bioactivity via molecular docking?
- Methodological Answer :
- Protocol :
Protein Preparation : Retrieve PDB structure, remove water, add hydrogens (Chimera).
Ligand Preparation : Generate 3D conformers (OpenBabel) and assign charges (Gasteiger).
Docking : Grid box centered on active site (e.g., 20 Å), Lamarckian GA (100 runs).
- Validation : Compare RMSD (<2.0 Å) with co-crystallized ligands. Use MD simulations (AMBER) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
